(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
CAS No.: 115238-59-0
Cat. No.: VC21322396
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115238-59-0 |
---|---|
Molecular Formula | C15H25NO4 |
Molecular Weight | 283.36 g/mol |
IUPAC Name | (3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 |
Standard InChI Key | WWTFZHGXVCAEKT-TUAOUCFPSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O |
Introduction
Chemical Identity
Nomenclature and Identifiers
The compound is known by several nomenclatures and identifiers, which are summarized in Table 1.
Table 1: Nomenclature and Identifiers
Parameter | Value |
---|---|
Common Name | (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid |
CAS Number | 115238-59-0 |
IUPAC Name | (3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
PubChem CID | 12037269 |
InChI | InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 |
InChIKey | WWTFZHGXVCAEKT-TUAOUCFPSA-N |
SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Chemical Structure and Properties
Molecular Structure
The compound (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid features a decahydroisoquinoline core scaffold with specific stereochemistry at positions 3, 4a, and 8a, all designated as S configuration . The 2-position of the isoquinoline ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position contains a carboxylic acid functional group . The decahydroisoquinoline core consists of a saturated bicyclic system with a nitrogen atom at one of the bridgehead positions .
Physical and Chemical Properties
The key physical and chemical properties of the compound are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C15H25NO4 |
Molecular Weight | 283.36 g/mol |
Physical State | Solid (presumed based on similar compounds) |
Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide |
Reactivity | Contains reactive carboxylic acid group and a Boc protecting group removable under acidic conditions |
The compound contains a carboxylic acid group, which can participate in various chemical reactions including esterification, amidation, and reduction. The tert-butoxycarbonyl (Boc) protecting group is a key feature that can be selectively cleaved under acidic conditions, making this compound valuable in multistep organic synthesis.
Stereochemical Features
The stereochemistry of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a critical aspect of its structure and reactivity . The compound contains three defined stereogenic centers at positions 3, 4a, and 8a, all with S configuration . This specific stereochemical arrangement contributes to the compound's three-dimensional structure and affects its potential interactions with biological targets or reagents in chemical reactions.
Synthesis and Applications
Synthetic Approaches
The synthesis of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid typically involves protection of a decahydroisoquinoline-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This protection strategy is common in organic synthesis to prevent unwanted reactions at the amine functionality during subsequent chemical transformations. The Boc protection is typically accomplished using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Role in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to several key features:
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The Boc protecting group provides temporary protection of the amine functionality, allowing selective reactions at other positions in the molecule.
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The carboxylic acid group at position 3 offers a reactive site for further functionalization, including esterification, amidation, or reduction.
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The specific stereochemistry at positions 3, 4a, and 8a makes this compound useful for stereoselective synthesis of more complex molecules.
The tert-butoxycarbonyl protection strategy is particularly valuable because the Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent, without affecting many other functional groups.
Research Significance
Current Research Context
Research on (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is primarily focused on its role as an intermediate in organic synthesis. The compound exemplifies protective group chemistry, which is a fundamental strategy in multi-step organic synthesis. By protecting the amine functionality with a Boc group, chemists can selectively manipulate other parts of the molecule, particularly the carboxylic acid group at position 3.
The chemical's significance extends to its potential role in the development of pharmaceutically relevant compounds. Decahydroisoquinoline derivatives have been explored for various biological activities, and compounds with similar structural features have been investigated in medicinal chemistry research.
Comparative Analysis
To understand the significance of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, it is helpful to compare it with related compounds. Table 3 provides a comparison with similar compounds identified in the search results.
Table 3: Comparison with Related Compounds
Compound | Key Differences | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|---|
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid | Reference compound | 115238-59-0 | C15H25NO4 | 283.36 g/mol |
(3S,4aS,8aR)-2-(tert-butoxycarbonyl)-6-oxo-decahydroisoquinoline-3-carboxylic acid | Different stereochemistry at 8a position (R instead of S) and contains an additional oxo group at position 6 | 859498-24-1 | C15H23NO5 | 297.35 g/mol |
(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide | Contains a carboxamide instead of carboxylic acid and lacks the Boc protecting group | 136465-81-1 | Not provided in search results | Not provided in search results |
This comparison highlights the structural specificity of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid and how small modifications to the core structure can result in distinct compounds with potentially different chemical and biological properties .
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